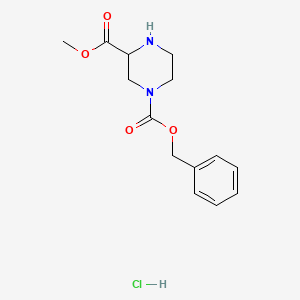

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Overview

Description

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H19ClN2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine ring, which is substituted with benzyl and methyl groups, and its hydrochloride salt form enhances its solubility in water .

Preparation Methods

The synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and benzyl chloride.

Reaction Conditions: The piperazine is reacted with benzyl chloride under controlled conditions to form the benzyl-substituted piperazine intermediate.

Carboxylation: The intermediate is then subjected to carboxylation reactions to introduce the carboxylate groups at the desired positions on the piperazine ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The benzyl and methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing sodium borohydride.

- Substitution Reactions : Modifying the benzyl and methyl groups.

Biology

The compound has been investigated for its biological activities, including:

- Cellular Interaction Studies : Research into its effects on cellular processes and interactions with biological macromolecules.

- Mechanism of Action : Potential modulation of enzyme activity and cellular signaling pathways.

Medicine

Ongoing research aims to explore therapeutic applications, such as:

- Drug Development : Investigating its efficacy in treating various diseases.

- Pharmacological Studies : Understanding its effects on human health through animal models.

A study evaluated the biological activity of this compound on cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways.

Case Study 2: Drug Development

Research focused on the compound's potential as a therapeutic agent for neurological disorders. Preclinical trials demonstrated its ability to modulate neurotransmitter systems, indicating promise for developing treatments for conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride can be compared with other similar compounds, such as:

1-Benzylpiperazine: Known for its stimulant properties, it differs in its lack of carboxylate groups.

1-Methylpiperazine: This compound lacks the benzyl group and has different chemical and biological properties.

1-(3-Chlorophenyl)piperazine: This compound has a chlorophenyl group instead of a benzyl group, leading to different pharmacological effects.

Biological Activity

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS No. 129799-11-7) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.30 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are crucial for mood regulation and neurological function. The compound's ability to influence these pathways positions it as a potential candidate for treating mood disorders and other neurological conditions.

Key Mechanisms:

- Receptor Interaction : Potential binding to serotonin and dopamine receptors.

- Cellular Signaling : Modulation of signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

- Antidepressant Effects : Its interaction with neurotransmitter systems suggests potential antidepressant properties.

- Antimicrobial Activity : Some studies have indicated its efficacy against certain bacterial strains, although detailed data on this aspect remain limited.

Comparative Biological Activity Table

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 129799-11-7 | Piperazine derivative | Modulates serotonin/dopamine receptors |

| 1-Benzylpiperazine | Not specified | Stimulant properties | Limited interaction with neurotransmitter systems |

| 1-Methylpiperazine | Not specified | Lacks benzyl group | Different pharmacological profile |

| 1-(3-Chlorophenyl)piperazine | Not specified | Chlorophenyl substituent | Varies in pharmacological effects |

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Neurotransmitter Modulation Study : A study focused on the compound's binding affinity to serotonin receptors indicated a promising profile for antidepressant activity. The results suggested that the compound could potentially enhance serotonin levels in synaptic clefts.

- Antimicrobial Evaluation : In vitro evaluations have shown that the compound exhibits antimicrobial activity against specific bacterial strains, although further research is needed to quantify its efficacy compared to standard antibiotics .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

- Therapeutic Applications : Further studies are warranted to explore its potential as a therapeutic agent in treating mood disorders and infections.

- Mechanistic Studies : Detailed mechanistic studies are essential to fully understand how this compound interacts with various biological pathways.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTDRWBNFLCGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662614 | |

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219153-60-2 | |

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.